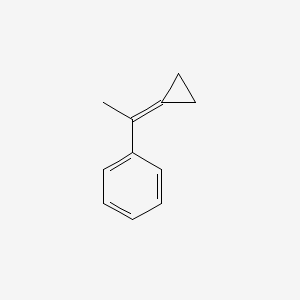
Benzene, (1-cyclopropylideneethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (1-cyclopropylideneethyl)- is an organic compound with the molecular formula C11H12 It is characterized by a benzene ring substituted with a cyclopropylideneethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (1-cyclopropylideneethyl)- typically involves the reaction of benzene with cyclopropylideneethyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with cyclopropylideneethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of Benzene, (1-cyclopropylideneethyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzene, (1-cyclopropylideneethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield cyclopropylideneethyl-substituted cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylideneethyl benzoic acid, while reduction may produce cyclopropylideneethyl cyclohexane.
Scientific Research Applications
Benzene, (1-cyclopropylideneethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, (1-cyclopropylideneethyl)- involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, its derivatives may interact with cellular enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Benzene: A simple aromatic hydrocarbon with the formula C6H6.
Toluene: Benzene with a methyl group (C7H8).
Ethylbenzene: Benzene with an ethyl group (C8H10).
Cyclopropylbenzene: Benzene with a cyclopropyl group (C9H10).
Uniqueness
Benzene, (1-cyclopropylideneethyl)- is unique due to the presence of the cyclopropylideneethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
41418-59-1 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-cyclopropylideneethylbenzene |
InChI |
InChI=1S/C11H12/c1-9(11-7-8-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
MDFVZDRPCNHTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


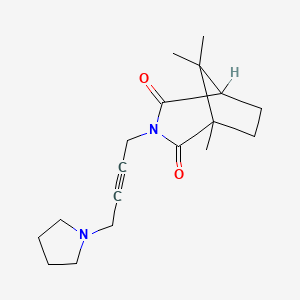
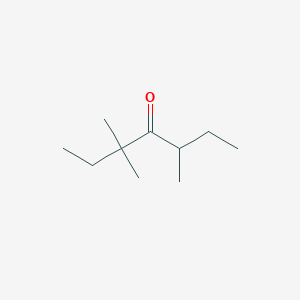

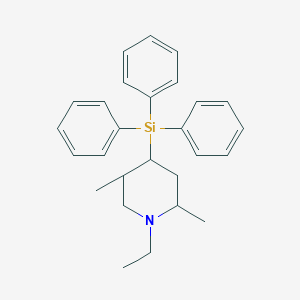
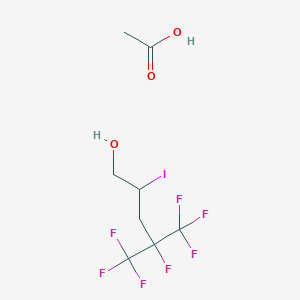

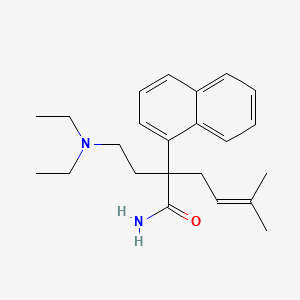
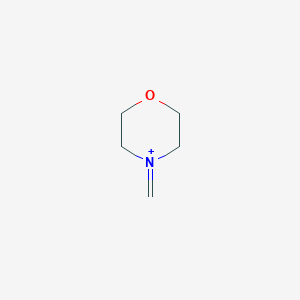
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)


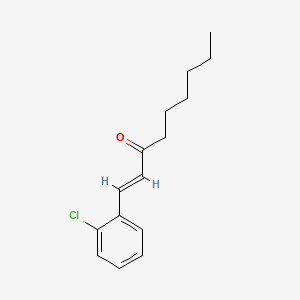

![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
